(1S,5S)-3-Tert-butyl-2,2-dioxo-2lambda6-thia-3-azabicyclo[3.2.0]heptan-4-one
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Overview
Description
(1S,5S)-3-Tert-butyl-2,2-dioxo-2lambda6-thia-3-azabicyclo[3.2.0]heptan-4-one is a complex bicyclic compound featuring a unique structural framework. This compound is characterized by the presence of a tert-butyl group, a sulfur atom in a lambda6 oxidation state, and a bicyclic heptane core. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5S)-3-Tert-butyl-2,2-dioxo-2lambda6-thia-3-azabicyclo[3.2.0]heptan-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process, along with specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S,5S)-3-Tert-butyl-2,2-dioxo-2lambda6-thia-3-azabicyclo[3.2.0]heptan-4-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can undergo further oxidation, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different products, depending on the reducing agent used.
Substitution: The tert-butyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce different reduced forms of the compound. Substitution reactions can lead to a wide range of derivatives with varying functional groups.
Scientific Research Applications
Chemistry
In chemistry, (1S,5S)-3-Tert-butyl-2,2-dioxo-2lambda6-thia-3-azabicyclo[320]heptan-4-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes. Its unique structure may allow it to interact with specific enzymes or receptors, making it a valuable tool for studying biochemical pathways.
Medicine
In medicine, (1S,5S)-3-Tert-butyl-2,2-dioxo-2lambda6-thia-3-azabicyclo[3.2.0]heptan-4-one is investigated for its potential therapeutic applications. Its ability to interact with biological targets may make it a candidate for drug development, particularly in areas such as cancer treatment or antimicrobial therapy.
Industry
In industry, this compound is used in the development of new materials and chemical processes. Its unique properties can be leveraged to create advanced materials with specific characteristics, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of (1S,5S)-3-Tert-butyl-2,2-dioxo-2lambda6-thia-3-azabicyclo[3.2.0]heptan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved in these interactions can vary depending on the specific biological context, but they often involve key signaling molecules and regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
(1S,5S)-Bicyclo[3.2.0]heptan-3-one: This compound shares a similar bicyclic structure but lacks the tert-butyl group and sulfur atom.
(1S,4R,5S,6R)-1,4,6-Trimethyl-2-azabicyclo[3.2.0]heptan-3-one: Another bicyclic compound with a different substitution pattern, featuring methyl groups instead of a tert-butyl group.
Uniqueness
The uniqueness of (1S,5S)-3-Tert-butyl-2,2-dioxo-2lambda6-thia-3-azabicyclo[320]heptan-4-one lies in its specific combination of functional groups and structural features
Properties
IUPAC Name |
(1S,5S)-3-tert-butyl-2,2-dioxo-2λ6-thia-3-azabicyclo[3.2.0]heptan-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3S/c1-9(2,3)10-8(11)6-4-5-7(6)14(10,12)13/h6-7H,4-5H2,1-3H3/t6-,7+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PORXVWLBNLTDBF-RQJHMYQMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C2CCC2S1(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)N1C(=O)[C@@H]2CC[C@@H]2S1(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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